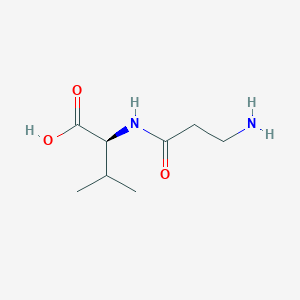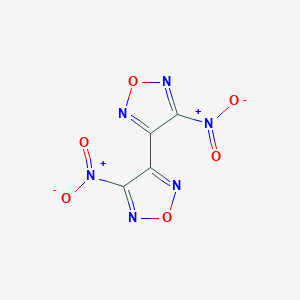
チオフェン-3-オール
概要
説明
Thiophen-3-ol is a heterocyclic compound featuring a sulfur atom within a five-membered ring structure It is a derivative of thiophene, specifically substituted at the third position with a hydroxyl group
科学的研究の応用
Thiophen-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
Target of Action
Thiophen-3-ol and its derivatives have been investigated as potential inhibitors of human monoamine oxidase (hMAO) . The primary targets of these compounds are the hMAO enzymes, which are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . These enzymes modulate monoamine levels and thus participate in the complex system that controls the physiological and functional concentrations of neurotransmitters .
Mode of Action
The interaction of Thiophen-3-ol with its targets involves the formation of a pre-reactive complex through a van der Waals interaction . This complex then undergoes a series of reactions leading to the inhibition of the hMAO enzymes . Molecular docking studies suggest that the activity of this scaffold could be further improved by chemical modification of the aryl substituents .
Biochemical Pathways
Thiophen-3-ol affects the biochemical pathways involving the degradation of amines. By inhibiting the hMAO enzymes, it modulates the levels of monoamines, which are key neurotransmitters in the central nervous system . This modulation can have downstream effects on various physiological functions and processes.
Result of Action
The inhibition of hMAO enzymes by Thiophen-3-ol can result in the modulation of monoamine levels. This can have various molecular and cellular effects, including potential therapeutic effects in the treatment of diseases like Parkinson’s .
Action Environment
The action, efficacy, and stability of Thiophen-3-ol can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action
生化学分析
Biochemical Properties
Thiophen-3-ol has been found to interact with various enzymes and proteins. For instance, derivatives of Thiophen-3-ol have been synthesized and investigated as potential human monoamine oxidase inhibitors . This interaction with the enzyme monoamine oxidase suggests that Thiophen-3-ol could play a significant role in the regulation of neurotransmitters in the human body .
Cellular Effects
The effects of Thiophen-3-ol on cellular processes are still under investigation. Its derivatives have shown potential in influencing cell function. For example, certain Thiophen-3-ol derivatives have demonstrated antioxidant activity, suggesting that they could play a role in protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of Thiophen-3-ol involves its interaction with various biomolecules. As mentioned earlier, Thiophen-3-ol derivatives have been found to inhibit human monoamine oxidase, which could lead to changes in neurotransmitter levels and thus influence neuronal signaling .
Temporal Effects in Laboratory Settings
Its derivatives have shown potential in various biological applications, suggesting that Thiophen-3-ol could have long-term effects on cellular function .
Dosage Effects in Animal Models
Its derivatives have shown potential in various biological applications, suggesting that different dosages of Thiophen-3-ol could have varying effects .
Metabolic Pathways
Given its interaction with monoamine oxidase, it is possible that Thiophen-3-ol could be involved in the metabolism of monoamine neurotransmitters .
準備方法
Synthetic Routes and Reaction Conditions: Thiophen-3-ol can be synthesized through several methods, including:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production of thiophen-3-ol typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions: Thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: Thiophen-3-ol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophen-3-ol to thiophenes with different substituents.
Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiophene derivatives.
Substitution: Halogenated or nitrated thiophenes.
類似化合物との比較
Thiophen-3-ol can be compared with other thiophene derivatives:
Thiophene: The parent compound, lacking the hydroxyl group, is less reactive in certain chemical reactions.
Thiophen-2-ol: Similar to thiophen-3-ol but with the hydroxyl group at the second position, leading to different reactivity and applications.
Benzo[b]thiophen-3-ol: A fused ring system with additional aromaticity, showing distinct biological activities.
Uniqueness: Thiophen-3-ol’s unique position of the hydroxyl group at the third position imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
IUPAC Name |
thiophen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSKCAGZCXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449924 | |
| Record name | Thiophen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-59-8 | |
| Record name | Thiophen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of thiophen-3-ol derivatives?
A1: Thiophen-3-ol derivatives, specifically 2-aroylbenzo[b]thiophen-3-ols, have been successfully employed in synthesizing novel triazole hybrids via click chemistry. [] This approach involves introducing an alkyne moiety at the 3-hydroxy position of the thiophen-3-ol, followed by a click reaction to yield the desired hybrid molecule. [] This highlights the versatility of thiophen-3-ol derivatives as building blocks in organic synthesis for potentially bioactive compounds.
Q2: Can thiophen-3-ol derivatives act as ligands in metal complexes?
A2: Yes, research indicates that a derivative of thiophen-3-ol, specifically 2-pyridin-2-yl-benzo[b]thiophen-3-ol (L2-H), can act as a ligand in palladium complexes. [] The complex [Pd(L2-H)2] was formed through an unexpected cyclization of 2-(pyridine-2-ylmethyl)sulfanylbenzoic acid (L1) during the complexation reaction with [Pd(CH3CN)2Cl2]. []
Q3: What are the potential catalytic applications of palladium complexes containing a thiophen-3-ol derivative as a ligand?
A3: The palladium complex [Pd(L2-H)2] (L2-H = 2-pyridin-2-yl-benzo[b]thiophen-3-ol) exhibits promising catalytic activity in Suzuki–Miyaura coupling reactions. [] This complex efficiently catalyzed the formation of bi- and teraryls from phenylboronic acid, 1,4-phenylenediboronic acid, and various aryl bromides in aqueous media. [] The catalytic activity is believed to involve Pd0–PdII processes, and the formation of palladium nanoparticles at the reaction's onset may play a crucial role. []
Q4: Are there other reported reactions involving thiophen-3-ol derivatives?
A4: Yes, the reactivity of 2H-naphtho[1,8-b c]thiophen-3-ol derivatives has been explored. [] For instance, the reaction of 6,8-dichloro-3H-naphtho[1,8-b c]thiophen-3-one with Grignard reagents leads to 1,4-addition, producing various phenolic derivatives. [] Additionally, the reduction of 6,8-dichloro-3H-naphtho[1,8-b c]thiophen-3-one with lithium aluminum hydride selectively yields 6,8-dichloro-2H-naphtho[1,8-b c]thiophen-3-ol. []
Q5: Have there been attempts to synthesize heterocyclic systems using thiophen-3-ol derivatives?
A5: Yes, researchers have investigated the synthesis of 1H-[1]benzothieno[2,3-d]imidazoles using derivatives of benzo[b]thiophen-3-ol. [] While successful in some instances, such as the cyclization of 3-benzylamino-2-nitrobenzo[b]thiophen to an N-oxide, efforts to extend this approach to analogous thiophene derivatives proved unsuccessful. [] This highlights the challenges and opportunities in developing new synthetic routes for complex heterocyclic systems involving thiophen-3-ol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)


